molecular formula C11H21N B14723877 Cyclohexanamine, N-(1-ethylpropylidene)- CAS No. 6125-73-1

Cyclohexanamine, N-(1-ethylpropylidene)-

Cat. No.: B14723877
CAS No.: 6125-73-1
M. Wt: 167.29 g/mol
InChI Key: HLLIMVQANSQDRE-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-(1-ethylpropylidene)- is a chemical compound with the molecular formula C11H21N. It is a derivative of cyclohexanamine, where the amine group is substituted with an N-(1-ethylpropylidene) group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-(1-ethylpropylidene)- typically involves the reaction of cyclohexanamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step.

Industrial Production Methods

In industrial settings, the production of Cyclohexanamine, N-(1-ethylpropylidene)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The process is typically carried out under controlled temperature and pressure conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-(1-ethylpropylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of various substituted cyclohexanamine derivatives.

Scientific Research Applications

Cyclohexanamine, N-(1-ethylpropylidene)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including neuropharmacological effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-(1-ethylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, which lacks the N-(1-ethylpropylidene) substitution.

    N-Benzylcyclohexanamine: A derivative with a benzyl group instead of the ethylpropylidene group.

    N-Methylcyclohexanamine: A derivative with a methyl group substitution.

Uniqueness

Cyclohexanamine, N-(1-ethylpropylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6125-73-1

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclohexylpentan-3-imine

InChI

InChI=1S/C11H21N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h11H,3-9H2,1-2H3

InChI Key

HLLIMVQANSQDRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1CCCCC1)CC

Origin of Product

United States

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